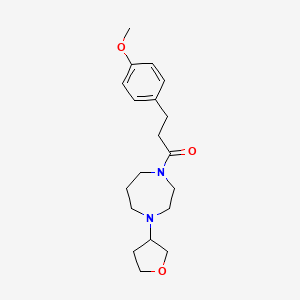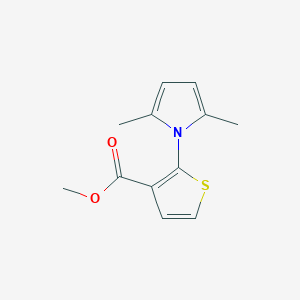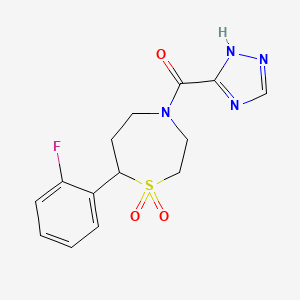
3-(4-Methoxyphenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years. It is a psychoactive substance that is similar in structure to other cathinones such as methcathinone and mephedrone. MDPV is known for its stimulant effects and has been linked to a number of adverse health effects.
Wissenschaftliche Forschungsanwendungen
Transformation in Heterocyclic Synthesis
Research highlights the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction involving methyl propiolate and indole, leading to substituted pyrroles. This transformation showcases the versatility of similar compounds in synthesizing complex heterocyclic structures, which could be pivotal in pharmaceutical and material science applications (Voskressensky et al., 2014).
Mechanistic Insights and Stereochemistry
Another study delved into the mechanism and stereochemistry of forming β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines. Understanding the stereochemical outcomes and mechanisms underpinning such transformations can inform the design of new compounds with desired biological activities (Hong‐zhong Wang et al., 2001).
Catalytic Oxidative Cyclization
The catalytic oxidative carbonylation of prop-2-ynyl alpha-ketoesters and amides to yield tetrahydrofuran and related derivatives demonstrates the application of similar compounds in synthesizing bioactive molecules. These methodologies offer pathways to diversify heterocyclic compound libraries for drug discovery (Bacchi et al., 2005).
Antiproliferative Activity
Research into the antiproliferative activity of certain derivatives against human cancer cell lines underpins the potential therapeutic applications of similar compounds. The ability to induce cytotoxicity selectively in cancer cells highlights their promise as leads for anticancer drug development (Liszkiewicz, 2002).
Membrane Modulation in Tumor Cells
Studies on ether lipids similar to the tetrahydrofuran derivatives have explored their effects on tumor cell membrane permeability. Insights into how these compounds modulate membrane dynamics can guide the design of new agents for cancer therapy (Dive et al., 1991).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives provide foundational knowledge for understanding the physical and chemical properties of these compounds. Such insights are crucial for rational drug design and development processes (Rivera et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-18-6-3-16(4-7-18)5-8-19(22)21-11-2-10-20(12-13-21)17-9-14-24-15-17/h3-4,6-7,17H,2,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWLWKLGPSNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)
![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)

![N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide](/img/structure/B2993957.png)
![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)

![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)
![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)

![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)
